CaSR Activation and Kokumi Taste: α-Glu-Ala vs γ-Glu-Ala — An All-or-None Functional Dichotomy
γ-Glutamylalanine (γ-Glu-Ala) is a confirmed positive allosteric modulator of the human calcium-sensing receptor (CaSR) and elicits a kokumi taste (mouthfulness, thickness, continuity). In contrast, α-Glu-Ala (H-Glu-Ala-OH) does not activate CaSR and does not contribute to kokumi flavour. Sensory analysis of matured Gouda cheese identified a series of kokumi-active γ-glutamyl dipeptides, whereas none of the corresponding α-glutamyl dipeptides were found to be active [1]. Quantitative CaSR activation data confirm this: γ-Glu-Ala exhibits an EC₅₀ of 3.65 µM (Emax 42.6% relative to Ca²⁺) [2] or 4.8 µM in CaSR-expressing HEK-293 cells [3], while α-Glu-Ala shows no measurable CaSR agonism at any tested concentration.
| Evidence Dimension | CaSR agonism (EC₅₀) and kokumi taste activity |
|---|---|
| Target Compound Data | α-Glu-Ala: No CaSR activation; no kokumi taste activity detected |
| Comparator Or Baseline | γ-Glu-Ala: EC₅₀ = 3.65 µM (Emax 42.6%) [2]; EC₅₀ = 4.8 µM [3]; confirmed kokumi-active |
| Quantified Difference | Qualitative (presence vs absence of CaSR agonism and kokumi activity); the two isomers are functionally non-overlapping |
| Conditions | HEK-293 cells transiently expressing human CaSR; calcium imaging assay; human sensory panel evaluation of Gouda cheese fractions |
Why This Matters
For any application involving taste modulation, kokumi receptor studies, or CaSR-based screening, α-Glu-Ala serves as the essential negative control — procurement of the wrong linkage isomer (γ-Glu-Ala instead of α-Glu-Ala, or vice versa) will produce entirely opposite biological outcomes.
- [1] Toelstede S, Dunkel A, Hofmann T. A series of kokumi peptides impart the long-lasting mouthfulness of matured Gouda cheese. J Agric Food Chem. 2009; 57(4): 1440–1448. DOI: 10.1021/jf803376d View Source
- [2] Ohsu T, Amino Y, Nagasaki H, Yamanaka T, Takeshita S, Hatanaka T, Maruyama Y, Miyamura N, Eto Y. Involvement of the calcium-sensing receptor in human taste perception. J Biol Chem. 2010; 285(2): 1016–1022. DOI: 10.1074/jbc.M109.058990. Figure 3, EC₅₀ values for γ-Glu-Ala = 3.65 µM. View Source
- [3] Cayman Chemical/Bertin Bioreagent. γ-Glu-Ala (trifluoroacetate salt) product datasheet. EC₅₀ = 4.8 µM in CaSR-expressing HEK293 cells. CAT N°: 36688. View Source
